molecular formula C9H13N3 B8524006 N-(Azetidin-3-yl)-4-methyl-pyridin-2-amine

N-(Azetidin-3-yl)-4-methyl-pyridin-2-amine

Cat. No. B8524006
M. Wt: 163.22 g/mol
InChI Key: XZGOQHOTQAFWPE-UHFFFAOYSA-N
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Patent
US09260441B2

Procedure details

tert-Butyl 3-[(4-methyl-2-pyridyl)amino]azetidine-1-carboxylate (120 mg, 0.456 mmol) was dissolved in DCM (10 ml) under nitrogen. Trifluoroacetic acid (0.843 ml, 11.4 mmol) was added and the mixture was stirred at room temperature overnight. The mixture was concentrated under reduced pressure, the residue was dissolved in methanol and passed through a SCX column. The product was eluted by 2M ammonia in methanol, the solution was evaporated to dryness and the residue was used directly in the next step. MS (ESI) m/z=164.1 [M+1]+.
Name
tert-Butyl 3-[(4-methyl-2-pyridyl)amino]azetidine-1-carboxylate
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.843 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][CH:9]2[CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10]2)[CH:3]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[NH:11]1[CH2:10][CH:9]([NH:8][C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][N:5]=2)[CH2:12]1

Inputs

Step One
Name
tert-Butyl 3-[(4-methyl-2-pyridyl)amino]azetidine-1-carboxylate
Quantity
120 mg
Type
reactant
Smiles
CC1=CC(=NC=C1)NC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.843 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol
WASH
Type
WASH
Details
The product was eluted by 2M ammonia in methanol
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
N1CC(C1)NC1=NC=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.